7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in plants like licorice root (Glycyrrhiza uralensis) []. It has garnered interest in scientific research due to its potential health benefits, as demonstrated in various studies:
Research suggests that 7,4'-DHF possesses anti-inflammatory properties. Studies have shown its ability to:
These findings suggest that 7,4'-DHF could be a potential candidate for developing novel anti-inflammatory treatments for various conditions, including allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD).
While research on 7,4'-DHF is still ongoing, preliminary studies suggest its potential application in other areas:
7,4'-Dihydroxyflavone is a flavonoid compound with the molecular formula and a molecular weight of approximately 254.24 g/mol. This compound is characterized by hydroxyl groups located at the 4' and 7 positions of the flavone structure. It is naturally found in various plants, notably in Glycyrrhiza uralensis, commonly known as licorice. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research .
Extensive research on 7,4'-DHF is lacking. More studies are needed to fully understand its:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .
7,4'-Dihydroxyflavone has demonstrated significant biological activities, including:
Several synthetic routes have been developed to produce 7,4'-dihydroxyflavone:
The applications of 7,4'-dihydroxyflavone are diverse:
Research has shown that 7,4'-dihydroxyflavone interacts with various biological systems:
7,4'-Dihydroxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quercetin | Hydroxyl groups at multiple positions | Antioxidant, anti-inflammatory |
Naringenin | Hydroxyl groups at 3', 4', and 5 positions | Antioxidant, anti-cancer |
Luteolin | Hydroxyl groups at 3', 4', and 5 positions | Anti-inflammatory, neuroprotective |
The uniqueness of 7,4'-dihydroxyflavone lies in its specific interaction with opioid receptors and its targeted effects on eotaxin production. Unlike other flavonoids that may exert broader antioxidant effects or anti-inflammatory actions without specific receptor interactions, 7,4'-dihydroxyflavone's role as an antagonist at opioid receptors provides it with distinct pharmacological potential .
7,4'-Dihydroxyflavone represents a naturally occurring flavonoid compound with the molecular formula C15H10O4 and a molecular weight of 254.24 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1] [3]. This flavone derivative belongs to the broader class of organic compounds known as flavones, which are characterized by their structure based on the backbone of 2-phenylchromen-4-one [4].
The structural architecture of 7,4'-dihydroxyflavone consists of a benzopyran ring system fused with a phenyl substituent [1]. The compound features two strategically positioned hydroxyl groups: one located at the 7-position of the chromone ring (ring A) and another at the 4'-position of the phenyl ring (ring B) [2] [4]. The Chemical Abstracts Service registry number for this compound is 2196-14-7, and it is also recognized by alternative nomenclature including 4',7-dihydroxyflavone [1] [2].
Molecular Characteristic | Value |
---|---|
Molecular Formula | C15H10O4 [1] |
Molecular Weight | 254.24 g/mol [2] |
IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1] |
CAS Number | 2196-14-7 [1] |
InChI Key | LCAWNFIFMLXZPQ-UHFFFAOYSA-N [1] |
SMILES Notation | OC1=CC=C(C=C1)C1=CC(=O)C2=C(O1)C=C(O)C=C2 [6] |
The canonical SMILES representation demonstrates the precise connectivity pattern of atoms within the molecule, revealing the characteristic flavone scaffold with specific hydroxyl substitutions [6]. The InChI key provides a unique identifier for database searches and structural verification across multiple chemical databases [1].
Crystallographic studies of related dihydroxyflavone compounds have provided insights into the molecular geometry and structural parameters of this class of flavonoids [9] [10]. The flavone skeleton of 7,4'-dihydroxyflavone exhibits a fundamentally planar configuration, with the chromone ring system and the phenyl substituent approaching coplanarity [10].
Structural analysis indicates that the dihedral angle between the benzopyran ring system and the phenyl ring typically ranges from minimal to moderate values, contributing to the overall molecular stability [10]. The hydroxyl groups at positions 7 and 4' participate in intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's crystalline packing and physical properties [9] [10].
Computational studies and experimental crystallographic data from related flavone derivatives suggest that the average deviation of atoms from the least-squares plane through the entire flavonoid skeleton is typically less than 0.1 Angstroms, confirming the essentially planar nature of the molecular framework [10]. The precise bond lengths and angles within the chromone system conform to typical values observed in flavone structures, with the carbonyl group at position 4 exhibiting characteristic ketone geometry [9].
7,4'-Dihydroxyflavone exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [2] [14]. The compound presents as a yellow crystalline solid under standard laboratory conditions, characteristic of many flavonoid compounds [2] [15].
The melting point of 7,4'-dihydroxyflavone has been experimentally determined to be 324-325°C, indicating substantial thermal stability and strong intermolecular forces within the crystalline lattice [2] [14]. The predicted boiling point is calculated at 512.8 ± 50.0°C at standard atmospheric pressure, though this represents a theoretical value given the compound's tendency to decompose before reaching its boiling point [14].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 324-325°C | [2] [14] |
Boiling Point (predicted) | 512.8 ± 50.0°C | [14] |
Density | 1.443 g/cm³ | [2] [14] |
Flash Point | 201.2 ± 23.6°C | [14] |
Appearance | Yellow crystalline solid | [2] |
Water Solubility | Practically insoluble | [4] [15] |
DMSO Solubility | ≥250 mg/mL (983.32 mM) | [15] [16] |
The solubility profile of 7,4'-dihydroxyflavone demonstrates typical behavior for flavonoid compounds [4]. The compound exhibits practically no solubility in water, consistent with its lipophilic character and calculated partition coefficient (LogP) of 2.54 [14] [23]. However, it shows excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 250 milligrams per milliliter [15] [16]. This solubility pattern is attributed to the compound's ability to form hydrogen bonds with polar aprotic solvents while maintaining limited interactions with protic solvents like water [4].
The density of 7,4'-dihydroxyflavone is reported as 1.443 grams per cubic centimeter, reflecting the compact packing of molecules in the solid state [2] [14]. Storage recommendations specify maintaining the compound at -20°C in powder form to ensure long-term stability [2] [16].
The spectroscopic characterization of 7,4'-dihydroxyflavone provides comprehensive structural identification through multiple analytical techniques [1] [17]. Ultraviolet-visible absorption spectroscopy reveals characteristic absorption bands that are diagnostic for the flavone chromophore and hydroxyl substitution pattern [22] [25].
The ultraviolet absorption spectrum displays two prominent absorption maxima: Band I at approximately 330.4 nanometers and Band II at 253.3 nanometers [25]. These absorption characteristics are consistent with the extended conjugated system of the flavone nucleus and provide valuable information for structural elucidation and analytical quantification [22] [25].
Mass spectrometry analysis demonstrates highly reproducible fragmentation patterns [1] [17]. In tandem mass spectrometry experiments, the base peak appears at m/z 253.0531, corresponding to the molecular ion minus a hydrogen atom [1]. Secondary fragmentation produces significant peaks at m/z 117.0357 and 135.0103, representing characteristic fragmentation of the flavone skeleton [1].
Spectroscopic Method | Key Parameters | Values |
---|---|---|
UV Absorption | λmax Band I | 330.4 nm [25] |
UV Absorption | λmax Band II | 253.3 nm [25] |
MS-MS | Base Peak | m/z 253.0531 [1] |
MS-MS | Major Fragments | m/z 117.0357, 135.0103 [1] |
Ion Mobility | [M+H]+ CCS | 152.4 Ų [1] |
Ion Mobility | [M+Na]+ CCS | 175.15 Ų [1] |
Ion mobility spectrometry provides additional structural information through collision cross section measurements [1]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 152.4 square Angstroms, while the sodium adduct [M+Na]+ shows a value of 175.15 square Angstroms [1]. These values are consistent with the predicted molecular geometry and provide orthogonal confirmation of structural identity [1].
Nuclear magnetic resonance spectroscopy has been employed for detailed structural characterization of 7,4'-dihydroxyflavone and related compounds [17] [19]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the hydroxyl protons and aromatic protons, with chemical shifts consistent with the proposed structure [18] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive assignment of carbon environments, particularly distinguishing the carbonyl carbon and hydroxyl-bearing carbons [19].
The physicochemical stability of 7,4'-dihydroxyflavone is influenced by various environmental factors including temperature, pH, and exposure to light and oxygen [21] [30]. The compound demonstrates remarkable thermal stability, as evidenced by its high melting point of 324-325°C [2] [14]. This thermal resistance is attributed to strong intermolecular hydrogen bonding and the rigid planar structure of the flavone scaffold [30].
Acid-base equilibrium studies indicate that 7,4'-dihydroxyflavone possesses a predicted pKa value of approximately 6.50 ± 0.40 for the strongest acidic proton, likely corresponding to one of the phenolic hydroxyl groups [23]. This pKa value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions [23].
The stability profile of dihydroxyflavone compounds in aqueous systems has been extensively studied [30]. Research demonstrates that hydroxylation patterns significantly influence thermal stability, with compounds bearing hydroxyl groups in the B-ring generally showing reduced stability compared to those with hydroxyl groups exclusively in the A-ring [30]. The thermal stability order for related flavonols follows the pattern: resorcinol-type > catechol-type > pyrogallol-type substitution [30].
Stability Parameter | Value/Condition | Reference |
---|---|---|
Thermal Stability | Stable to 324°C | [2] [14] |
pKa (strongest acidic) | 6.50 ± 0.40 | [23] |
Storage Conditions | -20°C, dry conditions | [2] [16] |
Photostability | Light-sensitive | [30] |
Oxidative Stability | Moderate | [30] |
Under standard laboratory storage conditions, 7,4'-dihydroxyflavone remains stable for extended periods when maintained at -20°C in dry, dark conditions [2] [16]. The compound shows sensitivity to prolonged exposure to light and elevated temperatures, which can lead to gradual degradation through oxidative processes [30]. Decomposition products under harsh conditions may include simpler aromatic compounds resulting from ring-opening reactions [30].
7,4'-Dihydroxyflavone represents a significant bioactive flavonoid compound that has been extensively documented in Glycyrrhiza uralensis, commonly known as Chinese licorice [1] [2] [3]. This species serves as the primary natural source for the isolation and characterization of this compound, with multiple studies confirming its presence through advanced analytical techniques including high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [4] [5].
The compound was first systematically isolated from the roots of Glycyrrhiza uralensis using bioassay-guided fractionation methods [1]. The isolation process involved sequential extraction with aqueous ethanol solutions, followed by column chromatography using macroporous resin and silica gel separation techniques [1]. The structural identification was confirmed through comprehensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance, liquid chromatography-mass spectrometry, and comparison with authentic standards [4] [5].
Within the Glycyrrhiza genus, comparative phytochemical studies have revealed variations in 7,4'-dihydroxyflavone content among different species. Glycyrrhiza uralensis consistently demonstrates the highest concentrations, while related species such as Glycyrrhiza glabra and Glycyrrhiza inflata show lower but detectable levels [6]. The compound concentration in Glycyrrhiza uralensis root extracts has been quantified at biologically active levels, with studies reporting inhibitory concentrations of 1.4 micromolar for mucin 5AC gene expression [1] [3].
The biosynthesis and accumulation of 7,4'-dihydroxyflavone in Glycyrrhiza uralensis appears to be tissue-specific, with the highest concentrations found in root and rhizome tissues [6] [7]. This distribution pattern correlates with the traditional medicinal use of licorice root in various therapeutic applications, suggesting an evolutionary adaptation for defensive or signaling functions within the root system.
The tissue and organ distribution of 7,4'-dihydroxyflavone exhibits distinct patterns across different plant species, with pronounced accumulation in specific anatomical structures that correlate with functional roles in plant physiology and ecology [8] [9]. Root systems consistently represent the primary site of accumulation, though the precise cellular localization varies significantly among species.
In Medicago sativa, 7,4'-dihydroxyflavone demonstrates preferential accumulation in root tissues, with particularly high concentrations detected in root exudates [10] [9]. The compound is actively secreted into the rhizosphere environment, where it functions as a signaling molecule for beneficial soil microorganisms [9]. Root exudation studies have quantified the release rate at approximately 2.40 nanomoles per day under controlled experimental conditions, representing the medium rate equivalent to natural seedling exudation [9].
Trifolium repens exhibits a specialized distribution pattern, with 7,4'-dihydroxyflavone accumulating in root tissues and showing enhanced concentrations during nodule organogenesis [11] [12]. The compound localizes specifically in cells undergoing early nodule development, where it participates in the regulation of auxin turnover through interactions with peroxidase enzymes [12]. Fluorometric assays have demonstrated that 7,4'-dihydroxyflavone derivatives strongly inhibit auxin breakdown at concentrations estimated to be present in root tissues [12].
The vascular system represents another important site of 7,4'-dihydroxyflavone accumulation, particularly in leguminous species. In Medicago truncatula nodules, the compound has been localized to the vascular parenchyma cells surrounding the vascular tissues [8]. This specific distribution pattern suggests a role in controlling bacterial colonization through the vascular system, with the flavonoids serving as a mechanical and chemical barrier [8].
Aerial plant parts generally exhibit lower concentrations of 7,4'-dihydroxyflavone compared to root systems, though notable exceptions exist. In Arabidopsis thaliana, the compound has been detected in high free-auxin-accumulating stipules of leaf primordia, where it functions in the regulation of auxin flux and plant development [13]. The presence in aerial tissues appears to be associated with specific developmental processes rather than constitutive accumulation.
Quantitative determination of 7,4'-dihydroxyflavone concentrations in plant sources requires sophisticated analytical approaches due to the relatively low natural abundance and the complexity of plant matrices [14]. High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for accurate quantification, providing both structural confirmation and precise concentration measurements [15] [14].
In Glycyrrhiza uralensis, quantitative analysis has revealed significant variations in 7,4'-dihydroxyflavone content depending on plant part, geographical origin, and processing methods [6] [16]. Root extracts typically contain the highest concentrations, with studies reporting ranges from trace amounts to several hundred micrograms per gram of dry plant material [6]. The compound exhibits an inhibitory concentration fifty value of 1.4 micromolar against mucin 5AC gene expression in human airway epithelial cells, demonstrating potent biological activity at relatively low concentrations [3].
Medicago sativa root exudate analysis has provided precise quantification of 7,4'-dihydroxyflavone release rates under controlled conditions [10] [9]. The medium exudation rate, equivalent to natural seedling release, has been measured at 2.40 nanomoles per day, with experimental treatments ranging from 0.24 to 24.00 nanomoles per day to simulate low and high exudation scenarios [9]. These measurements represent some of the most precise quantitative data available for flavonoid exudation in leguminous species.
Broad bean samples have been analyzed using ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry, revealing 7,4'-dihydroxyflavone as one of the compounds found in highest concentrations among the detected metabolites [17] [18]. The compound serves as a potential biomarker for consumption of these food products, though specific concentration ranges require further validation across different cultivars and growing conditions [17] [18].
The analytical challenges associated with 7,4'-dihydroxyflavone quantification include matrix effects, extraction efficiency variations, and standardization across different analytical platforms [14]. Matrix effects can significantly influence ionization efficiency in mass spectrometry-based methods, necessitating the use of isotopically labeled internal standards or matrix-matched calibration curves for accurate quantification [14].
The taxonomic distribution of 7,4'-dihydroxyflavone demonstrates a clear phylogenetic pattern, with the compound being predominantly associated with the Fabaceae family, though occurrence in other plant families remains limited and requires further investigation [17] [18] [19]. Within the Fabaceae, the compound appears to represent a conserved biosynthetic capability that has been maintained across multiple genera and species.
The genus Glycyrrhiza exhibits the most extensive documentation of 7,4'-dihydroxyflavone occurrence, with confirmed presence in Glycyrrhiza uralensis, Glycyrrhiza glabra, and related species [6] [20]. Comparative studies have revealed that while the compound is present across multiple Glycyrrhiza species, the concentrations and specific tissue distributions vary significantly [6]. Glycyrrhiza uralensis consistently demonstrates the highest concentrations and most extensive tissue distribution, supporting its traditional use in medicinal applications.
Within the genus Medicago, 7,4'-dihydroxyflavone has been confirmed in both Medicago sativa and Medicago truncatula [10] [19] [9]. The compound appears to play similar functional roles across these species, particularly in rhizosphere signaling and symbiotic interactions with nitrogen-fixing bacteria [9]. The conservation of this compound across Medicago species suggests an important ecological function that has been maintained through evolutionary processes.
The genus Trifolium represents another significant source of 7,4'-dihydroxyflavone, with documented occurrence in Trifolium repens and related species [11] [12]. In these species, the compound demonstrates particularly high activity as a nodulation gene inducer, suggesting a specialized evolutionary adaptation for legume-rhizobia symbiosis [11]. The taxonomic distribution within Trifolium appears to correlate with nodulation capacity and symbiotic efficiency.
Vicia species, including Vicia faba, have been confirmed to contain 7,4'-dihydroxyflavone, though the concentrations and tissue distributions differ from other Fabaceae genera [17] [18]. The compound occurrence in Vicia appears to be associated with seed development and storage, suggesting a possible role in seed protection or germination regulation [17] [18].
Outside the Fabaceae family, reliable reports of 7,4'-dihydroxyflavone occurrence remain limited. Some studies have suggested presence in other plant families, but these reports require confirmation through rigorous analytical methods and structural verification [21] [22]. The apparent restriction to Fabaceae may reflect specific biosynthetic pathways or ecological pressures unique to leguminous species.
Comparative analysis of 7,4'-dihydroxyflavone content across different plant species reveals significant variations in concentration, tissue distribution, and biological activity [6] [5] [11]. These variations reflect species-specific adaptations to environmental conditions, ecological pressures, and physiological requirements.
Glycyrrhiza uralensis consistently demonstrates the highest 7,4'-dihydroxyflavone concentrations among analyzed species, with root extracts containing sufficient quantities for practical isolation and purification [1] [3]. The compound concentration in this species reaches biologically significant levels, with demonstrated activity against multiple cellular targets at micromolar concentrations [3] [23]. This high concentration likely reflects the compound's importance in the species' chemical defense strategy and medicinal properties.
Medicago sativa exhibits moderate 7,4'-dihydroxyflavone concentrations, primarily manifested through active root exudation rather than tissue accumulation [10] [9]. The compound functions as a crucial rhizosphere signaling molecule, with measured exudation rates that significantly influence soil bacterial community structure [9]. The relatively lower tissue concentrations compared to Glycyrrhiza species may reflect a strategy focused on ecological communication rather than chemical defense.
Trifolium repens demonstrates high 7,4'-dihydroxyflavone activity despite moderate tissue concentrations, with the compound serving as the most potent nodulation gene inducer among tested flavonoids [11]. This high specific activity suggests structural optimization for receptor binding and signal transduction, compensating for lower absolute concentrations through enhanced potency [11].
Vicia faba shows variable 7,4'-dihydroxyflavone content, with the compound serving as a potential biomarker for species identification and quality assessment [17] [18]. The concentrations appear to be influenced by environmental factors, genetic background, and developmental stage, requiring standardized analytical conditions for reliable quantification [24].
The comparative analysis reveals that 7,4'-dihydroxyflavone content correlates with specific functional roles across species. High concentrations in Glycyrrhiza uralensis support medicinal applications, moderate levels in Medicago sativa facilitate ecological signaling, and optimized activity in Trifolium repens enables efficient symbiotic communication [1] [9] [11]. These patterns suggest that 7,4'-dihydroxyflavone content has been shaped by natural selection to meet species-specific ecological and physiological requirements.